1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole
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Overview
Description
1-[2-(TETRAHYDRO-2-FURANYLMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a tetrahydrofuran ring attached to a phenyl group, which is further connected to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(TETRAHYDRO-2-FURANYLMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 2-(tetrahydro-2-furanylmethoxy)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the tetraazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(TETRAHYDRO-2-FURANYLMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(TETRAHYDRO-2-FURANYLMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(TETRAHYDRO-2-FURANYLMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(TETRAHYDRO-2-FURANYLMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOLE
- N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide
- N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide
Uniqueness
1-[2-(TETRAHYDRO-2-FURANYLMETHOXY)PHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of a tetrahydrofuran ring and a tetraazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-[2-(oxolan-2-ylmethoxy)phenyl]tetrazole |
InChI |
InChI=1S/C12H14N4O2/c1-2-6-12(18-8-10-4-3-7-17-10)11(5-1)16-9-13-14-15-16/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI Key |
RNRBUNQALDPXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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